Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate
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Overview
Description
Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route might involve:
Starting Materials: Piperazine, 3,6-dimethyl-2-pyrazine, and 3,3,3-triphenylpropyl chloride.
Reaction Conditions: The reaction is likely carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid or base catalysts might be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Steps: Including crystallization, filtration, and drying to obtain the dihydrochloride hemihydrate form.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interaction with biological targets.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The pathways involved might include:
Binding to Receptors: Modulating neurotransmitter activity.
Inhibition of Enzymes: Affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(2-pyridyl)-4-(3,3,3-triphenylpropyl)-: Another piperazine derivative with similar pharmacological properties.
Piperazine, 1-(4-methyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-: Differing by the position and type of substituents.
Uniqueness
The uniqueness of Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate lies in its specific substituents, which might confer unique pharmacological properties and applications.
Properties
CAS No. |
63978-42-7 |
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Molecular Formula |
C62H74Cl4N8O |
Molecular Weight |
1089.1 g/mol |
IUPAC Name |
2,5-dimethyl-3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrazine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C31H34N4.4ClH.H2O/c2*1-25-24-32-26(2)30(33-25)35-22-20-34(21-23-35)19-18-31(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;;;;;/h2*3-17,24H,18-23H2,1-2H3;4*1H;1H2 |
InChI Key |
GOVCMYRPHYQXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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